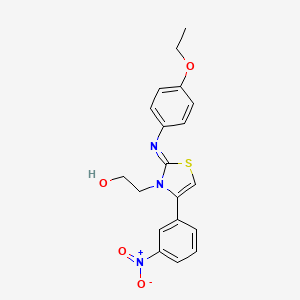
(2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine: is a chiral amine compound with a pyridine ring substituted with a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxypyridine and (S)-2-chloropropan-1-amine.
Reaction Steps:
Industrial Production Methods:
Scale-Up: Industrial production may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, enhancing the compound’s pharmacological properties.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology:
Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical assays.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly for neurological disorders.
Industry:
Catalysis: Utilized in catalytic processes for the synthesis of fine chemicals.
Mechanism of Action
Molecular Targets and Pathways:
Binding: The compound binds to specific enzymes or receptors, inhibiting their activity.
Pathways: It may modulate signaling pathways involved in neurotransmission, making it a candidate for treating neurological conditions.
Comparison with Similar Compounds
(2S)-2-(4-Hydroxypyridin-2-yl)propan-1-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
(2S)-2-(4-Methylpyridin-2-yl)propan-1-amine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness:
Methoxy Group: The presence of the methoxy group can influence the compound’s electronic properties and reactivity, making it unique compared to its analogs.
Properties
IUPAC Name |
(2S)-2-(4-methoxypyridin-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(6-10)9-5-8(12-2)3-4-11-9/h3-5,7H,6,10H2,1-2H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWJCBFXORRLFZ-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=CC(=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=NC=CC(=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

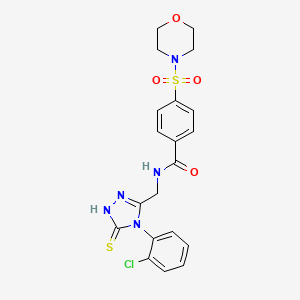
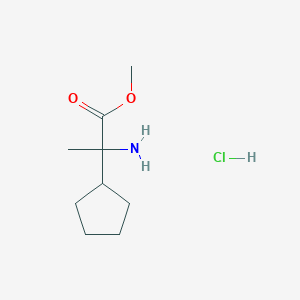
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride](/img/structure/B2365916.png)

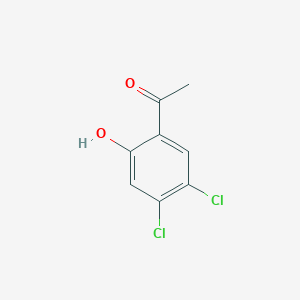
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2365922.png)
![3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2365923.png)
![N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2365924.png)
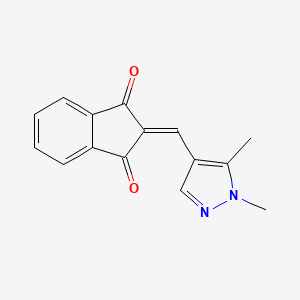
![5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide](/img/structure/B2365927.png)
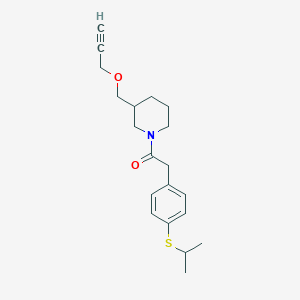
![4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2365929.png)
